

Technical Safety & Handling Guide: 4-Chloro-2-fluoro-3-methoxybenzyl Bromide

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Compound of Interest

Compound Name:	4-Chloro-2-fluoro-3-methoxybenzyl bromide
CAS No.:	1323966-35-3
Cat. No.:	B1453778

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CAS Number: 1323966-35-3 Molecular Formula: C₈H₇BrClFO Molecular Weight: 253.49 g/mol
Synonyms: 1-(Bromomethyl)-4-chloro-2-fluoro-3-methoxybenzene; 6-Chloro-2-fluoro-3-methoxybenzyl bromide (isomer nomenclature variation).[1]

Executive Summary & Scientific Context

4-Chloro-2-fluoro-3-methoxybenzyl bromide is a high-value electrophilic building block used primarily in medicinal chemistry and agrochemical synthesis. Its structural core—a poly-substituted benzene ring—serves as a critical pharmacophore for synthesizing fused heterocycles (e.g., indoles, quinolines) and modifying drug candidates to enhance metabolic stability via fluorine substitution.

Critical Hazard Alert: As a benzyl bromide derivative, this compound is a potent lachrymator and strong alkylating agent. It possesses severe vesicant (blister-inducing) properties and can cause irreversible eye and respiratory damage upon exposure. Handling requires strict adherence to the "Zero-Contact" protocol described below.

Physicochemical Properties & Stability

Note: Specific experimental values for this intermediate are rare in public literature; data below synthesizes available vendor specifications and class-based properties for fluorinated benzyl bromides.

Property	Value / Description
Physical State	Solid (low melting point) or viscous oil depending on purity/temperature.
Melting Point	Typically 40–60 °C (Class estimate); often supercools to oil.
Boiling Point	>100 °C at reduced pressure (e.g., 15 mmHg). Do not distill at atm pressure.
Solubility	Soluble in DCM, THF, Ethyl Acetate. Reacts with alcohols/water.[2]
Reactivity	Moisture Sensitive. Hydrolyzes to the corresponding benzyl alcohol and HBr.
Storage	Refrigerated (2–8 °C) under inert atmosphere (Argon/Nitrogen).

Hazard Profiling & Mechanism of Toxicity

Mechanism: Alkylation & Corrosivity

This compound acts as a powerful electrophile (

active). Upon contact with biological tissue:

- Alkylation: The benzylic carbon attacks nucleophilic residues (DNA, proteins) in cellular structures.
- Hydrolysis: Moisture on mucous membranes hydrolyzes the bromide, releasing Hydrobromic Acid (HBr) directly onto the tissue, causing chemical burns.

- Lachrymatory Effect: Stimulates TRPA1 ion channels in corneal nerve endings, inducing intense tearing and blepharospasm even at ppm concentrations.

GHS Classification

- Skin Corr. 1B: Causes severe skin burns and eye damage.
- Eye Dam. 1: Causes serious eye damage.
- STOT SE 3: May cause respiratory irritation.

Operational Handling Protocol (Zero-Contact System)

Engineering Controls

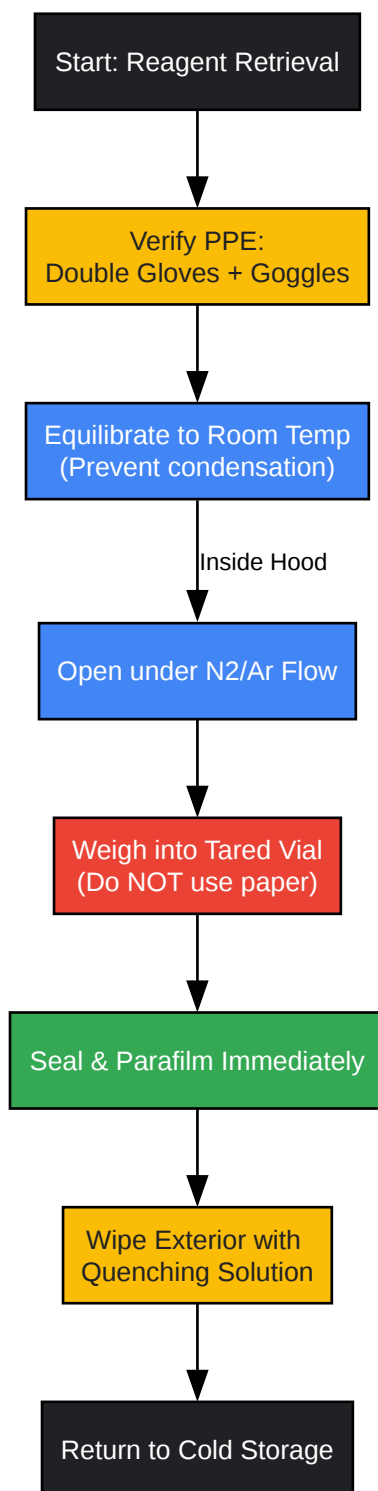
- Primary Barrier: All manipulations must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.
- Secondary Containment: Use a spill tray lined with absorbent pads for all transfers.
- Inertion: Open containers only under a blanket of Nitrogen or Argon to prevent hydrolysis.

Personal Protective Equipment (PPE) Matrix

- Hands: Double-gloving is mandatory.
 - Inner Layer: 4 mil Nitrile (Tactility).
 - Outer Layer: 5-8 mil Nitrile or Laminate (Permeation resistance). Change outer gloves immediately upon splash.
- Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >5g or liquids.
- Body: Lab coat (buttoned) + Chemical-resistant apron.

Workflow Visualization: Safe Weighing & Transfer

The following diagram illustrates the "Closed-Loop" logic to minimize exposure during weighing.



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Caption: Protocol for preventing moisture ingress and personnel exposure during reagent handling.

Emergency Response & Decontamination

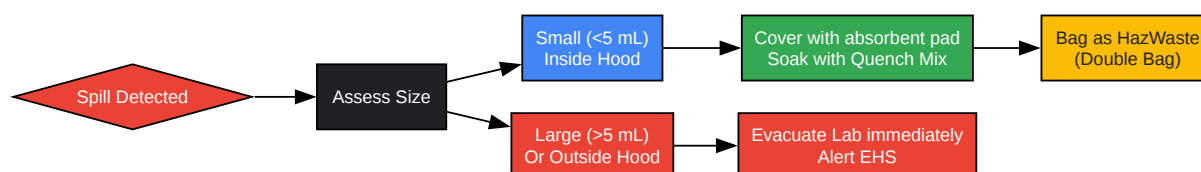
Decontamination Solution (Quench)

Benzyl bromides do not neutralize instantly with water. Use the following "Quench Mix" to convert the alkylator into a harmless salt:

- Formula: 10% Sodium Thiosulfate () + 2% Triethylamine () in aqueous ethanol (50:50).
- Mechanism: Thiosulfate acts as a soft nucleophile to displace the bromide rapidly; amine neutralizes generated acid.

Spill Response Logic

Immediate action is required to prevent lachrymatory vapor spread.



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Caption: Decision matrix for spill containment. Evacuation is priority for uncontained lachrymators.

Synthesis & Application Context

Synthetic Utility

This compound is synthesized via radical bromination of 4-Chloro-2-fluoro-3-methoxytoluene using N-Bromosuccinimide (NBS) and a radical initiator (AIBN/BPO).

- Key Reaction: Nucleophilic Substitution ().
- Target Scaffolds: Used to introduce the 4-chloro-2-fluoro-3-methoxyphenyl moiety into pharmacophores, often seen in next-generation P-CABs (Potassium-Competitive Acid Blockers) and herbicides (e.g., picolinate derivatives).

Quality Control (Self-Validation)

- Purity Check: Verify via -NMR. Look for the characteristic benzylic methylene peak (ppm).
- Impurity Alert: A shift of the methylene peak to ppm indicates hydrolysis to the benzyl alcohol.

References

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- Dow AgroSciences LLC. (2012). Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters. US Patent Application US20130023665A1.

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